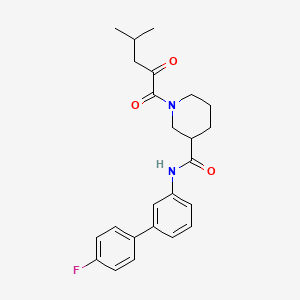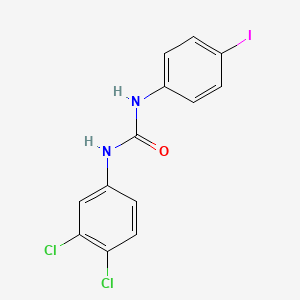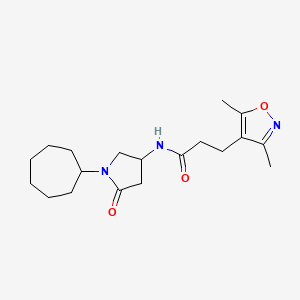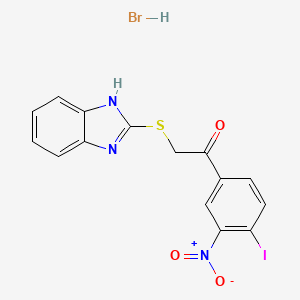![molecular formula C12H12F3N3O2S B6083940 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide, also known as TAK-715, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It belongs to the class of pyrazole sulfonamides and has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide acts as a potent inhibitor of various kinases such as p38 MAPK, JNK, and ERK, which are involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. It also inhibits the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses.
Biochemical and Physiological Effects:
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also inhibits the proliferation of cancer cells and induces apoptosis in these cells.
Advantages and Limitations for Lab Experiments
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its biological and pharmacological properties, and its mechanism of action is well understood. However, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide also has some limitations, such as its low solubility and stability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the research on 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide. One of the areas of research is the development of more potent and selective inhibitors of p38 MAPK, JNK, and ERK. Another area of research is the evaluation of the efficacy of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide in combination with other drugs in the treatment of various diseases. Additionally, the development of more stable and soluble formulations of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide can improve its efficacy in vivo.
Conclusion:
In conclusion, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is a promising small molecule inhibitor that has shown potential in the treatment of various diseases. Its mechanism of action and biological and pharmacological properties have been extensively studied, and its potential therapeutic applications are being explored. Further research in this area can lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide involves the reaction of 2-(trifluoromethyl)phenylhydrazine with ethyl 4-chlorobenzenesulfonate in the presence of a base such as sodium carbonate. The resulting product is then treated with hydrazine hydrate to obtain 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide in high yield and purity.
Scientific Research Applications
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to inhibit the activity of various enzymes and signaling pathways that play a critical role in the pathogenesis of these diseases.
properties
IUPAC Name |
1-ethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-2-18-8-9(7-16-18)21(19,20)17-11-6-4-3-5-10(11)12(13,14)15/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTRUSBCOCKROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6083863.png)
![3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone](/img/structure/B6083865.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[2-(trifluoromethyl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6083868.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)amino]carbonyl}benzoic acid](/img/structure/B6083869.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6083884.png)
methanone](/img/structure/B6083911.png)
![1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6083929.png)

![1-[2-(3-chlorophenyl)ethyl]-4-{[(2-methyl-1H-imidazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6083950.png)

![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)